molecular formula C14H21N3O2S B5803242 N-(2,4-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide

N-(2,4-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide

Cat. No.: B5803242
M. Wt: 295.40 g/mol
InChI Key: VFOKPANLFITZOB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-dimethoxyphenyl group and a carbothioamide functional group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide typically involves the reaction of 2,4-dimethoxyaniline with 4-methylpiperazine in the presence of a suitable thiocarbonyl reagent. One common method involves the use of thiophosgene or carbon disulfide as the thiocarbonyl source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is typically heated to facilitate the formation of the desired product, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of thiocarbonyl reagent and reaction conditions can be optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine, depending on the reducing agent.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents (e.g., dichloromethane).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitro, halogen, or sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic ring and piperazine moiety may interact with biological membranes or receptors, modulating their function.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide can be compared to other similar compounds, such as:

    N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also features a 2,4-dimethoxyphenyl group but differs in its thiazole ring structure.

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and a different substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-16-6-8-17(9-7-16)14(20)15-12-5-4-11(18-2)10-13(12)19-3/h4-5,10H,6-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKPANLFITZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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